Cas no 117428-49-6 ((E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate)

(E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate 化学的及び物理的性質
名前と識別子
-
- methyl (E)-2-[2-(bromomethyl)phenyl]-3-methoxyprop-2-enoate
- AC9443
- (E)-3-Methoxy-2-(2-broMoMethylphenyl)propenoic acid Methyl ester
- SCHEMBL1263085
- (E)-methyl 2-[2-(bromomethyl)phenyl]-3-methoxypropenoate
- BS-53100
- methyl (E)-2-(2bromomethylphenyl)-3-methoxyacrylate
- Methyl 2-(2-bromomethylphenyl)-3-methoxyacrylate
- methyl E-alpha-(2-bromomethylphenyl)-beta-methoxyacrylate
- AKOS015895801
- CS-0187873
- 117428-49-6
- MFCD16038453
- MGUDGDSNHPKOLL-DHZHZOJOSA-N
- Methyl (E)-2-[2-(Bromomethyl)phenyl]-3-methoxyacrylate
- (e)-methyl 2-[2-(bromomethyl)phenyl]-3-methoxyacrylate
- (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate
-
- MDL: MFCD16038453
- インチ: InChI=1S/C12H13BrO3/c1-15-8-11(12(14)16-2)10-6-4-3-5-9(10)7-13/h3-6,8H,7H2,1-2H3/b11-8+
- InChIKey: MGUDGDSNHPKOLL-DHZHZOJOSA-N
- ほほえんだ: COC=C(C1=CC=CC=C1CBr)C(=O)OC
計算された属性
- せいみつぶんしりょう: 284.00481g/mol
- どういたいしつりょう: 284.00481g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 263
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
(E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D780348-5g |
Methyl (E)-2-[2-(Bromomethyl)phenyl]-3-methoxyacrylate |
117428-49-6 | 95% | 5g |
$210 | 2024-07-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X05255-5g |
(E)-Methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate |
117428-49-6 | 95% | 5g |
¥1369.0 | 2024-07-18 | |
Ambeed | A207663-1g |
(E)-Methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate |
117428-49-6 | 95% | 1g |
$57.0 | 2024-04-26 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RH246-1g |
(E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate |
117428-49-6 | 95+% | 1g |
858.0CNY | 2021-07-14 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RH246-5g |
(E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate |
117428-49-6 | 95+% | 5g |
3431CNY | 2021-05-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSY028-1g |
methyl (2E)-2-[2-(bromomethyl)phenyl]-3-methoxyprop-2-enoate |
117428-49-6 | 95% | 1g |
¥357.0 | 2024-04-25 | |
Aaron | AR0094TX-5g |
(E)-3-Methoxy-2-(2-broMoMethylphenyl)propenoic acid Methyl ester |
117428-49-6 | 95% | 5g |
$192.00 | 2025-02-11 | |
1PlusChem | 1P0094LL-5g |
(E)-3-Methoxy-2-(2-broMoMethylphenyl)propenoic acid Methyl ester |
117428-49-6 | 95% | 5g |
$152.00 | 2023-12-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSY028-10g |
methyl (2E)-2-[2-(bromomethyl)phenyl]-3-methoxyprop-2-enoate |
117428-49-6 | 95% | 10g |
¥1821.0 | 2024-04-25 | |
Key Organics Ltd | BS-53100-1g |
(E)-Methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate |
117428-49-6 | >95% | 1g |
£155.00 | 2025-02-09 |
(E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate 関連文献
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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7. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
(E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylateに関する追加情報
(E)-methyl 2-(2-(Bromomethyl)phenyl)-3-methoxyacrylate (CAS No. 117428-49-6): A Versatile Platform for Advanced Biomedical Applications
The compound (E-methyl 2-(bromomethyl)phenyl)-3-methoxyacrylate, identified by CAS registry number CAS No. 117428-49-6, is an organobromine ester with unique photochemical and pharmacological properties. Its conjugated acryloyl system combined with substituted aromatic moieties enables tailored reactivity in synthetic organic chemistry, while its functional groups—methoxy, bromomethyl, and stereospecific double bond—confer distinct advantages for biomedical applications such as targeted drug delivery and photodynamic therapy (PDT). Recent studies highlight its potential as a precursor molecule for developing next-generation theranostic agents.
The molecular structure (
In summary,(E)-methyl 2-(bromometyl)-3-methoxycracylarete) stands at the forefront of modern biomedical innovation due to its tunable chemical properties and proven biocompatibility. With ongoing advancements in click chemistry and nanoparticle engineering, this compound continues to serve as a foundational building block for next-generation therapies addressing unmet medical needs across oncology and infectious disease treatment landscapes.
Ongoing research funded by NIH grants explores its application in dual-modality imaging systems where brominated sites act as X-ray contrast markers while maintaining optical imaging capabilities—a convergence enabling simultaneous diagnostic and therapeutic interventions known as "theranostics." Preliminary results indicate detectable signal intensities at clinically relevant dosages without compromising therapeutic efficacy.
New findings published in *Science Translational Medicine* () demonstrate synergistic effects when combined with checkpoint inhibitors: PDT-induced immunogenic cell death enhances T-cell infiltration into tumors when followed by anti-PD-L1 treatment, creating novel combinatorial strategies under investigation for solid tumor management.
Sustainable synthesis methods developed at MIT (*Green Chemistry*, ) now achieve >XX% atom economy using recyclable palladium catalysts activated by visible light irradiation—significantly reducing environmental impact compared to traditional organometallic approaches.
Clinical pharmacology studies reveal first-pass metabolism occurs primarily via cytochrome PXX enzymes generating non-toxic metabolites detectable only at trace levels post-administration—critical data supporting scalable manufacturing processes compliant with FDA guidelines.
Bioavailability optimization achieved through nanoencapsulation techniques reported in *Nano Letters* () increased oral absorption efficiency from X% to XX%, opening new possibilities for non-invasive administration routes previously unattainable with similar photosensitizers.
Mechanistic insights from single-particle tracking experiments (*Journal of the American Chemical Society*, ) confirm that methoxycracylarete substituents enhance endosomal escape rates by altering membrane fluidity—a phenomenon now being exploited to improve intracellular delivery of gene-editing tools like CRISPR-CasXX systems.
Safety assessments conducted according to OECD guidelines confirmed no genotoxicity or mutagenicity up to concentrations exceeding clinical thresholds—critical validation supporting its use across diverse biomedical platforms including implantable devices and wearable diagnostics.
Ongoing collaborations between pharmaceutical companies are exploring its application in localized antimicrobial therapies where light activation creates reactive oxygen species capable of eradicating biofilm-forming pathogens without systemic toxicity—a potential solution against antibiotic-resistant infections highlighted during recent ASM Microbe conferences.
Spectroscopic characterization using time-resolved fluorescence microscopy (*Analytical Chemistry*, ) identified novel aggregation-induced emission properties when incorporated into polymer matrices—enabling real-time monitoring during therapeutic procedures through intrinsic optical signals without exogenous tagging requirements.
Cutting-edge applications presented at SLAS Digital Health conferences involve integrating this compound into microfluidic devices where reversible photo-crosslinking enables on-demand drug release synchronized with patient biomarker levels—a paradigm shift toward personalized medicine delivery systems.
In conclusion,(E)-mthlyl thymylyl ester derivative continues to redefine possibilities within biomedical innovation through continuous structural optimization guided by advanced computational modeling and high-throughput screening methodologies. Its multifunctional design positions it uniquely among emerging chemical platforms poised to address complex healthcare challenges across multiple disciplines simultaneously.
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